7-Amino-4-methylcoumarin
Overview
Description
Scientific Research Applications
Coumarin 120 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of fluorescent dyes and sensors
Mechanism of Action
Target of Action
7-Amino-4-methylcoumarin, also known as Coumarin 120, has been identified as an effective antitubercular agent . Its primary targets are the mycolic acids present in the cell wall of Mycobacterium tuberculosis . Mycolic acids are unique, long-chain fatty acids that play a crucial role in maintaining the integrity and impermeability of the mycobacterial cell wall .
Mode of Action
The compound interacts with its targets by attacking the cell wall of Mycobacterium tuberculosis . This interaction disrupts the structure of the cell wall, leading to the inhibition of the bacteria . The compound’s fluorescence properties, which are activated by ultraviolet light (350 nm) and emit in the blue region (440-460 nm), may also play a role in its mode of action .
Biochemical Pathways
It is known that the compound interferes with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This disruption can lead to downstream effects such as impaired cell wall function and ultimately, bacterial death .
Result of Action
The primary result of this compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the structure of the mycobacterial cell wall, the compound prevents the bacteria from maintaining their integrity and function . This leads to the death of the bacteria, thereby exhibiting its antitubercular potential .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence properties are activated by ultraviolet light , suggesting that light conditions could potentially affect its efficacy. Furthermore, the compound’s stability and action might be influenced by factors such as pH and temperature . .
Safety and Hazards
Future Directions
7-Amino-4-methylcoumarin has shown potential in various fields. For instance, it has been used in the design of a composite antibacterial agent that uses the phosphorescence effect of rare earth oxides to emit light at night and stimulate this compound to produce fluorescence and prevent algae from adhering . Further studies are warranted to establish the in vivo efficacy and therapeutic potential of this compound .
Biochemical Analysis
Biochemical Properties
7-Amino-4-methylcoumarin plays a key role in biochemical reactions, particularly in the study of proteases . It is often used as a fluorescent labeling reagent for trace determination of enzymes . When bound to a peptide substrate, the fluorescence of this compound is quenched. Upon enzymatic cleavage of the peptide by proteases, this compound is released, and its fluorescence can be used to quantify enzyme activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been demonstrated to have antitubercular activity, with a minimum inhibitory concentration (MIC) of 1 mg/L against Mycobacterium tuberculosis H37Rv strain . It is believed to exert its effects by attacking the cell wall of the bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules. It is known to form three intermolecular hydrogen-bonded structures with C-H···O and N-H····O . In the context of protease studies, this compound is conjugated via its amino group to a peptide substrate. Upon enzymatic cleavage of the peptide, this compound is released, leading to an increase in fluorescence .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to tolerate light three times longer than fluorescein This suggests that it has good stability under experimental conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: Coumarin 120 can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods typically involve the reaction of phenols with β-ketoesters under acidic conditions to form the coumarin core .
Industrial Production Methods: In industrial settings, the synthesis of Coumarin 120 often involves the use of catalysts to enhance the reaction efficiency. For example, the use of metal-based catalysts in a one-pot synthesis approach can yield high amounts of Coumarin 120 .
Chemical Reactions Analysis
Types of Reactions: Coumarin 120 undergoes various chemical reactions, including:
Oxidation: Coumarin 120 can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert Coumarin 120 into its corresponding alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products Formed: The major products formed from these reactions include hydroxylated coumarins, coumarin alcohols, and various substituted coumarin derivatives .
Comparison with Similar Compounds
Coumarin: The parent compound, known for its sweet odor and use in perfumes.
Warfarin: A well-known anticoagulant derived from coumarin.
7-Hydroxycoumarin: A hydroxylated derivative with similar fluorescent properties
Uniqueness: Coumarin 120 is unique due to its amino and methyl substitutions, which enhance its fluorescent properties and make it particularly useful in biochemical assays and fluorescent labeling .
Properties
IUPAC Name |
7-amino-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNDAGDHSLMOKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885333 | |
Record name | 2H-1-Benzopyran-2-one, 7-amino-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885333 | |
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Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDS] | |
Record name | Coumarin 120 | |
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CAS No. |
26093-31-2 | |
Record name | 7-Amino-4-methylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26093-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 7-Amino-4-methylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026093312 | |
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Record name | Coumarin 120 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08168 | |
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Record name | 7-Amino-4-methylcoumarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45796 | |
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Record name | 2H-1-Benzopyran-2-one, 7-amino-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2H-1-Benzopyran-2-one, 7-amino-4-methyl- | |
Source | EPA DSSTox | |
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Record name | 7-amino-4-methylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.125 | |
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Record name | 7-AMINO-4-METHYLCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCY3JCT44X | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7-amino-4-methylcoumarin?
A1: this compound (AMC) has the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. []
Q2: What are the key spectroscopic characteristics of AMC?
A2: AMC exhibits fluorescence upon excitation with ultraviolet light. Its absorption maximum (λabs,max) is around 350 nm, and its emission maximum (λem) is around 430 nm. [] These properties make it suitable as a fluorescent tag in various applications.
Q3: Does the polarity of the solvent affect the spectral properties of AMC?
A3: Yes, the fluorescence intensity of AMC is influenced by solvent polarity. In general, AMC exhibits higher fluorescence intensity in solvents with lower polarity. For instance, its fluorescence intensity decreases with the addition of polar solvents like methanol. []
Q4: Is there a new, more stable polymorph of this compound?
A4: Yes, a new polymorph of AMC has been crystallized from a 1:1 methanol/tetrahydrofuran mixture. This polymorph is unique because it comprises two molecules in the independent unit that exist as different valence tautomers. []
Q5: How is this compound used to study proteases?
A5: AMC is widely employed in the synthesis of fluorogenic substrates for proteases. These substrates typically consist of a peptide sequence recognized by the protease linked to AMC. Upon protease cleavage, AMC is released, resulting in increased fluorescence. This allows for the sensitive detection and quantification of protease activity. [, , , , , , , , , ]
Q6: Can you give specific examples of AMC-based substrates used to study different proteases?
A6: Certainly. Here are some examples:
- Cathepsin B: Z-Arg-Arg-AMC []
- Cruzain: N-α-benzyloxycarbonyl-l-arginyl-l-alanine-AMC, N-α-benzyloxycarbonyl-l-phenylalanyl-l-alanine-AMC, and N-α-benzyloxycarbonyl-l-tyrosyl-l-alanine-AMC []
- Enteropeptidase: GD4K-AMC []
- Pyroglutamyl aminopeptidase type-II: <Glu-His-Pro-AMC []
- Prolyl endopeptidase: Z-glycyl-prolyl-AMC []
Q7: How does the structure of the peptide attached to AMC influence substrate specificity for proteases?
A7: The amino acid sequence of the peptide directly determines the protease specificity. For example, substrates containing the D4K sequence are specifically recognized and cleaved by enteropeptidase. [] Researchers can tailor the peptide sequence to target specific proteases of interest.
Q8: Can AMC be used to study protease activity in complex biological samples?
A8: Yes, AMC-based substrates have been successfully used to measure protease activity in various biological samples, including serum, plasma, tissue homogenates, and even in situ using microdialysis probes. [, , , ]
Q9: How does the sensitivity of AMC-based substrates compare to other protease substrates?
A9: AMC-based substrates offer high sensitivity due to the strong fluorescence of AMC. For instance, L-pyroglutamyl-AMC was found to be approximately 1000 times more sensitive than the corresponding p-nitroanilide substrate for pyrrolidonyl peptidase. []
Q10: What are some other applications of this compound?
A10: Aside from protease research, AMC has found use in:
Q11: Have computational methods been used to study this compound and its derivatives?
A11: Yes, computational chemistry has been used to understand the structure-activity relationship (SAR) of AMC derivatives, particularly in the context of protease inhibition. [, ] Binding free energy calculations have provided insights into the interaction of AMC-peptide conjugates with target proteases.
Q12: How does modifying the structure of AMC impact its properties?
A12: Structural modifications can significantly alter AMC's fluorescence properties, solubility, and reactivity. For example, introducing substituents on the coumarin ring or the amino group can influence its fluorescence quantum yield and wavelength. Additionally, incorporating AMC into larger structures, like polymers or nanoparticles, can alter its overall physicochemical properties. [, , ]
Q13: What are some promising areas for future research on this compound?
A13: Several avenues exist for future research:
- Developing more potent and selective AMC-based protease inhibitors for therapeutic applications. [, , ]
- Exploring the full potential of AMC as an antitubercular agent through in vivo studies and clinical trials. []
- Designing novel AMC-functionalized nanomaterials for targeted drug delivery and bioimaging. [, ]
- Investigating the environmental impact and degradation pathways of AMC and its derivatives. []
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